Boc-Lys(2-Picolinoyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

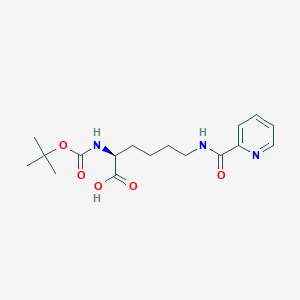

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid, is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'α-aminoacides non naturels

Ce composé est utilisé dans la synthèse stéréosélective d'α-aminoacides non naturels par catalyse photoredox. Le processus implique l'addition d'un radical C à une imine N-sulfinyle dérivée d'un glyoxylate chiral, facilitée par la catalyse photoredox induite par la lumière visible . Cette méthode est importante pour la synthèse d'acides aminés qui ne sont pas facilement disponibles dans la nature.

Synthèse peptidique

Boc-Lys(2-Picolinoyl)-OH: joue un rôle crucial dans la synthèse peptidique. Le groupe tert-butoxycarbonyle (Boc) est un groupe protecteur courant pour les acides aminés lors de la synthèse peptidique. Il peut être déprotégé sélectivement en utilisant du chlorure d'hydrogène dans le dioxane, ce qui est essentiel pour la construction pas à pas des chaînes peptidiques .

Activité Biologique

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid, commonly referred to as Boc-Lys(Nicotinoyl)-OH, is a synthetic amino acid derivative notable for its applications in medicinal chemistry and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and a pyridine moiety, which contributes to its biological activity and versatility in various chemical reactions.

Chemical Structure and Properties

The compound's molecular formula is C17H25N3O5, and it has a molecular weight of 347.40 g/mol. The presence of the Boc group allows for selective protection of the amino group during synthesis, facilitating further functionalization.

Structural Formula

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The pyridine ring is known to enhance the interaction with microbial targets, potentially disrupting their metabolism.

-

Anticancer Properties :

- Amino acid derivatives have been investigated for their potential in cancer therapy. They may act by inhibiting specific enzymes or pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

-

Neuroprotective Effects :

- Some studies suggest that derivatives of amino acids can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

-

Enzyme Inhibition :

- The compound may serve as a substrate or inhibitor for various enzymes, particularly proteases involved in disease processes. This inhibition can lead to therapeutic effects by blocking the activity of enzymes that promote disease progression.

The mechanisms through which (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid exerts its biological effects include:

- Substitution Reactions : The Boc group can be removed under acidic conditions, allowing the free amine to participate in further biochemical reactions.

- Interaction with Biological Targets : The pyridine moiety may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies highlight the biological activities associated with similar compounds:

-

Antimicrobial Study :

A study published in Journal of Medicinal Chemistry evaluated a series of pyridine-containing amino acids for their antibacterial activity against Staphylococcus aureus. Results indicated that modifications to the amino acid structure significantly enhanced antimicrobial potency, with some derivatives showing MIC values as low as 1 µg/mL. -

Cancer Therapeutics :

Research presented at the American Association for Cancer Research demonstrated that certain Boc-protected amino acid derivatives inhibited tumor cell proliferation in vitro. The study concluded that these compounds could be developed into novel anticancer agents targeting specific pathways involved in cancer cell survival. -

Neuroprotection :

A recent investigation published in Neuroscience Letters examined the neuroprotective effects of amino acid derivatives on cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with these compounds reduced cell death by 30%, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBMDLPFTOIHQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.